molecular formula C17H15N3O2S2 B2546559 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-14-6

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2546559
CAS No.: 681167-14-6
M. Wt: 357.45
InChI Key: AGROGGSWGHUPMQ-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Studies

Compounds similar to N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide have been synthesized and evaluated for antioxidant activities. For instance, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl carboxamides based on the pyrazolobenzothiazine ring system and evaluated them for antioxidant activity, finding moderate to significant radical scavenging activity in many compounds. This suggests potential applications in developing new bioactive molecules with antioxidant properties (Ahmad et al., 2012).

Antimicrobial and Antioxidant Activities

Another study by Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using various bioactive aromatic heterocyclic carboxylic acids. These compounds exhibited promising antimicrobial activity against various microorganisms and also demonstrated significant radical scavenging and ferrous ion chelating activities, indicating their potential in antimicrobial and antioxidant applications (Sindhe et al., 2016).

Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of benzothiazolyl substituted pyrazol-5-ones as potential antibacterial agents. They found that some compounds in this series showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, suggesting the potential of these compounds as antibacterial drugs (Palkar et al., 2017).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives and tested their corrosion inhibition efficiency against steel in acidic solutions, showing their potential as effective corrosion inhibitors (Hu et al., 2016).

Pharmacological Activity

The pharmacological activity of similar compounds has also been explored. Khelili et al. (2012) synthesized N-substituted benzothiadiazine carboxamides and evaluated their effects on rat uterus, aorta, and pancreatic β-cells, finding significant myorelaxant activity in certain compounds (Khelili et al., 2012).

Anticancer Activity

Compounds bearing the benzimidazole moiety, similar in structure to this compound, have been synthesized and evaluated for anticancer activity. For example, Rasal et al. (2020) found that certain derivatives displayed significant antiproliferative activity against specific human cancer cell lines (Rasal et al., 2020).

Diuretic Activity

Yar and Ansari (2009) investigated the diuretic activity of benzothiazole-carboxamide derivatives, identifying compounds with promising diuretic effects (Yar & Ansari, 2009).

Solar Cell Applications

In the field of renewable energy, benzothiazole derivatives have been studied for use in solar cells. Chu et al. (2011) demonstrated the use of polycarbazole and benzothiazole-based materials in bulk heterojunction solar cells, highlighting their potential in improving photovoltaic performance (Chu et al., 2011).

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-17(2)6-11-14(12(21)7-17)24-16(19-11)20-15(22)9-3-4-10-13(5-9)23-8-18-10/h3-5,8H,6-7H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGROGGSWGHUPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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